Cyclopropylmethyl-(2-trifluoromethoxy-phenyl)-amine
Description
The compound is an amine with a cyclopropylmethyl group and a 2-trifluoromethoxyphenyl group . Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary. The cyclopropylmethyl group is a cyclopropyl group attached to a methyl group. The 2-trifluoromethoxyphenyl group consists of a phenyl group with a trifluoromethoxy group attached to the second carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for similar compounds involve reactions like protodeboronation of pinacol boronic esters and S-trifluoromethylation of thiophenols .Molecular Structure Analysis
The molecular structure would likely consist of a cyclopropylmethyl group attached to an amine, which is in turn attached to a 2-trifluoromethoxyphenyl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, trifluoromethyl groups can participate in various reactions, including nucleophilic and electrophilic substitutions .Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)15-7-8-5-6-8/h1-4,8,15H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQYNBKEJYSIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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